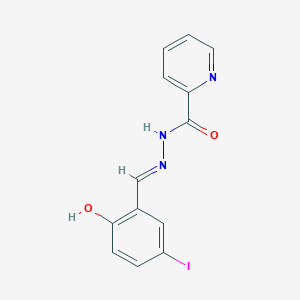![molecular formula C18H23ClN2O2 B6014272 2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)
2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol, also known as CNE, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. In oncology, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In cardiovascular diseases, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. In animal models of Alzheimer's disease, this compound has been shown to reduce oxidative stress and inflammation in the brain. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of myocardial infarction, this compound has been shown to reduce myocardial injury and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol in lab experiments is its relatively simple synthesis method and availability. This compound is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosage optimization.
Orientations Futures
There are several future directions for the study of 2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol. In neuroscience, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other neurodegenerative diseases. In oncology, further studies are needed to optimize the dosage and delivery of this compound for maximum efficacy and minimal toxicity. In cardiovascular diseases, further studies are needed to investigate the long-term effects of this compound and its potential applications in other cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol involves the reaction of 2-chloro-1-naphthol with 2-(2-aminoethoxy)ethanol in the presence of piperazine. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarction size.
Propriétés
IUPAC Name |
2-[4-[2-(2-chloronaphthalen-1-yl)oxyethyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-17-6-5-15-3-1-2-4-16(15)18(17)23-14-12-21-9-7-20(8-10-21)11-13-22/h1-6,22H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCCTAQKWXWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=C(C=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-2,6-dimethyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6014189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6014195.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B6014203.png)
![{[2-({3-[(2-hydroxyethyl)thio]-5-nitrophenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B6014208.png)
![1-ethyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6014220.png)
![N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6014226.png)

![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(1R*,2S*)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)
![6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6014266.png)
![2-(ethylthio)-3,6,6-trimethyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6014274.png)
![3-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6014281.png)
![2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol](/img/structure/B6014285.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6014293.png)
![1-[(4-bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6014306.png)
